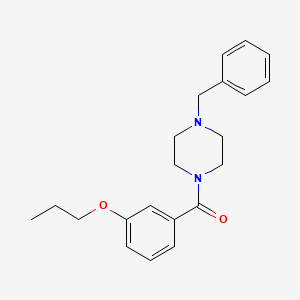

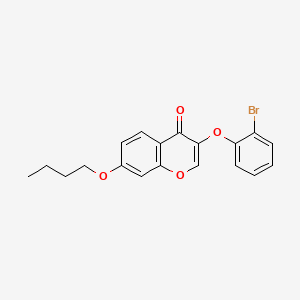

![molecular formula C23H20Cl2FN3O4S B4627053 N~1~-[4-(乙酰氨基)苯基]-N~2~-(2-氯-6-氟苄基)-N~2~-[(4-氯苯基)磺酰基]甘氨酰胺](/img/structure/B4627053.png)

N~1~-[4-(乙酰氨基)苯基]-N~2~-(2-氯-6-氟苄基)-N~2~-[(4-氯苯基)磺酰基]甘氨酰胺

描述

Synthesis Analysis

The synthesis of complex molecules like N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide often involves multi-step reactions, starting from basic building blocks to achieve the final structure. Synthesis approaches can include the coupling of chloro- and fluoro- benzyl components with acetylamino phenyl and chlorophenyl sulfonyl fragments, followed by condensation reactions to incorporate the glycinamide moiety. Specific methodologies for the synthesis of similar compounds emphasize the importance of selecting appropriate reagents, catalysts, and conditions to achieve high yields and purity levels (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide is characterized by the presence of multiple functional groups, including acetylamino, chloro, fluoro, and sulfonyl groups, attached to a central glycinamide scaffold. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are typically employed to elucidate the precise geometric configuration and electronic structure of such compounds. Computational methods like density functional theory (DFT) can provide insights into the electronic properties and reactivity (Wazzan et al., 2016).

Chemical Reactions and Properties

N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide can undergo various chemical reactions due to its rich functional group composition. These may include nucleophilic substitutions at the chloro and fluoro sites, acetylation or deacetylation reactions at the amino group, and sulfonation or desulfonation reactions involving the sulfonyl group. The presence of the glycinamide moiety may also facilitate condensation and addition reactions (Macháček et al., 1986).

Physical Properties Analysis

The physical properties of N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide, such as melting point, boiling point, solubility in various solvents, and optical properties, are determined by its molecular structure. The compound's solubility can be influenced by the polar sulfonyl and acetylamino groups, whereas its melting and boiling points are affected by the molecular weight and the presence of halogen atoms. Studies on similar compounds provide valuable data for predicting these properties and their impact on the compound's behavior in different environments (Ghassemi et al., 2004).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological molecules of N1-[4-(acetylamino)phenyl]-N2-(2-chloro-6-fluorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide are critical for its potential applications. These properties are influenced by the electron-donating and withdrawing effects of the substituents, which can affect the compound's affinity for nucleophiles and electrophiles, its redox potential, and its ability to form hydrogen bonds and other non-covalent interactions. Investigating these aspects can shed light on the compound's mechanism of action and potential uses in various fields (Ilies et al., 2003).

科学研究应用

合成方法和化学性质

合成方法: 已探索出合成与 N1-[4-(乙酰氨基)苯基]-N2-(2-氯-6-氟苄基)-N2-[(4-氯苯基)磺酰基]甘氨酰胺 相关的化合物的新方法,包括光异解反应和氧化对映选择性 α-氟化技术。这些方法促进了芳基和烷基苯胺的生产,并突出了不同取代基在实现特定化学转化中的作用 (Fagnoni, Mella, & Albini, 1999); (Li, Wu, & Wang, 2014)。

化学反应性和应用: 对磺酰胺衍生物的反应性研究,包括与 N1-[4-(乙酰氨基)苯基]-N2-(2-氯-6-氟苄基)-N2-[(4-氯苯基)磺酰基]甘氨酰胺 在结构上相关的那些,已经发现了具有潜在抗肿瘤活性和对其与生物靶标相互作用的新见解的化合物。这些发现为开发具有治疗应用的更有效和选择性的抑制剂提供了途径 (Ilies 等人,2003)。

潜在的生物学应用

抗肿瘤特性: 已对卤代磺酰胺(包括与 N1-[4-(乙酰氨基)苯基]-N2-(2-氯-6-氟苄基)-N2-[(4-氯苯基)磺酰基]甘氨酰胺 在结构上相似的衍生物)针对肿瘤相关碳酸酐酶同工酶 IX 的抑制活性进行了评估。该研究发现了有效的抑制剂,可以作为抗肿瘤剂设计的先导 (Ilies 等人,2003)。

用于治疗用途的酶抑制: 新型苯磺酰胺衍生物(类似于目标化合物)的合成和生物学评估显示出对特定细胞系的显着的体外抗肿瘤活性。这些见解对于开发针对癌症等疾病的新型治疗剂至关重要 (Fahim & Shalaby, 2019)。

属性

IUPAC Name |

N-(4-acetamidophenyl)-2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2FN3O4S/c1-15(30)27-17-7-9-18(10-8-17)28-23(31)14-29(13-20-21(25)3-2-4-22(20)26)34(32,33)19-11-5-16(24)6-12-19/h2-12H,13-14H2,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLCDGUGNKEZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4626987.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)

![2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4627013.png)

![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4627019.png)

![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)

![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)